molecular formula C17H16N4OS B2937684 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 920489-52-7

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2937684
CAS No.: 920489-52-7
M. Wt: 324.4
InChI Key: NVYGEWBTKOZPSU-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound featuring a triazolo-thiazine ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolo-Thiazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene derivative is introduced through a nucleophilic substitution reaction, often using a halogenated naphthalene compound.

    Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazolo-thiazine ring, potentially opening the ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the naphthalene ring and the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Reduced triazolo-thiazine derivatives.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine

    Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry

    Dye and Pigment Production: The compound’s structural features make it suitable for use in the synthesis of dyes and pigments.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic or biochemical effects. The triazolo-thiazine ring is crucial for its interaction with these targets, often involving hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of naphthalene.

Uniqueness

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which enhances its aromaticity and potential for π-π interactions. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-15(18-16-19-20-17-21(16)9-4-10-23-17)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,9-11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYGEWBTKOZPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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